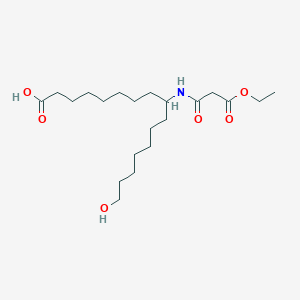
9-(3-Ethoxy-3-oxopropanamido)-16-hydroxyhexadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(3-Ethoxy-3-oxopropanamido)-16-hydroxyhexadecanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxy group, an oxopropanamido group, and a hydroxyhexadecanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Ethoxy-3-oxopropanamido)-16-hydroxyhexadecanoic acid typically involves a multi-step process. One common method includes the reaction of ethyl 3-oxopropanoate with hexadecanoic acid in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
9-(3-Ethoxy-3-oxopropanamido)-16-hydroxyhexadecanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group into a carbonyl group.
Reduction: The oxopropanamido group can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 9-(3-Ethoxy-3-oxopropanamido)-16-oxohexadecanoic acid.
Reduction: Formation of 9-(3-Ethoxy-3-aminopropanamido)-16-hydroxyhexadecanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
9-(3-Ethoxy-3-oxopropanamido)-16-hydroxyhexadecanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 9-(3-Ethoxy-3-oxopropanamido)-16-hydroxyhexadecanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 9-(3-Methoxy-3-oxopropanamido)-16-hydroxyhexadecanoic acid
- 9-(3-Ethoxy-3-oxopropanamido)-16-oxohexadecanoic acid
- 9-(3-Ethoxy-3-aminopropanamido)-16-hydroxyhexadecanoic acid
Uniqueness
9-(3-Ethoxy-3-oxopropanamido)-16-hydroxyhexadecanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
833484-10-9 |
|---|---|
Molecular Formula |
C21H39NO6 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
9-[(3-ethoxy-3-oxopropanoyl)amino]-16-hydroxyhexadecanoic acid |
InChI |
InChI=1S/C21H39NO6/c1-2-28-21(27)17-19(24)22-18(14-10-6-4-8-12-16-23)13-9-5-3-7-11-15-20(25)26/h18,23H,2-17H2,1H3,(H,22,24)(H,25,26) |
InChI Key |
UVOAIGCWBYXARH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)NC(CCCCCCCC(=O)O)CCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


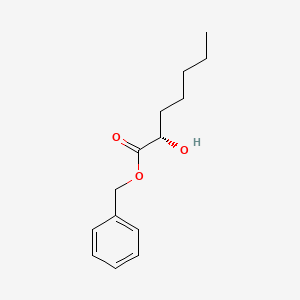
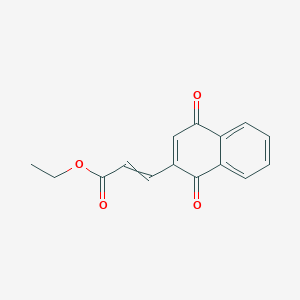

![5-(Furan-3-YL)-2-[(6-phenylhexyl)sulfanyl]-1,3-oxazole](/img/structure/B14198287.png)
![5-[(E)-(2,6-Dichlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine](/img/structure/B14198303.png)
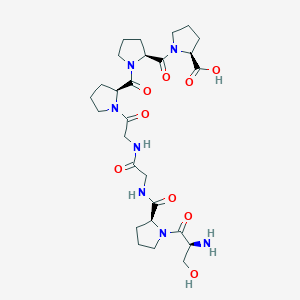
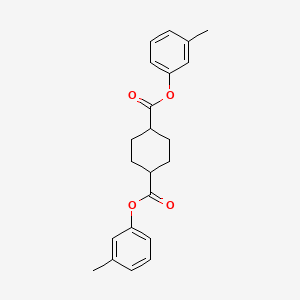
methanone](/img/structure/B14198310.png)
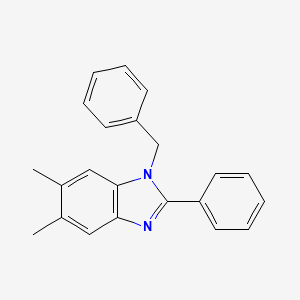
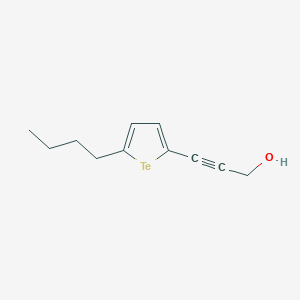
![Trimethyl[(2,2,3,3-tetramethylcyclopropane-1-carbonyl)oxy]stannane](/img/structure/B14198322.png)
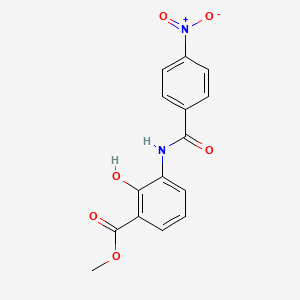
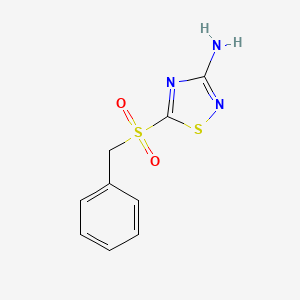
![[2-(1-Butoxypropoxy)ethyl]benzene](/img/structure/B14198337.png)
